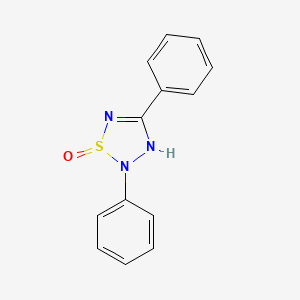![molecular formula C22H18O4 B14264095 Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis- CAS No. 153594-47-9](/img/structure/B14264095.png)
Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is a chemical compound with the molecular formula C22H18O4 and a molecular weight of 346.38 It is characterized by the presence of two benzaldehyde groups connected through a 1,2-phenylenebis(methyleneoxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- typically involves the reaction of 1,2-bis(bromomethyl)benzene with benzaldehyde derivatives in the presence of a base such as sodium hydroxide (NaOH) . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzaldehyde groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler compound with a single aldehyde group.
4,4’-Diformylbiphenyl: Contains two aldehyde groups on a biphenyl scaffold.
Bis-crown ethers: Compounds with two crown ether moieties linked by different chains.
Uniqueness
Benzaldehyde, 4,4’-[1,2-phenylenebis(methyleneoxy)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
153594-47-9 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-[[2-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C22H18O4/c23-13-17-5-9-21(10-6-17)25-15-19-3-1-2-4-20(19)16-26-22-11-7-18(14-24)8-12-22/h1-14H,15-16H2 |
Clave InChI |
HMHVEMFGOISTKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


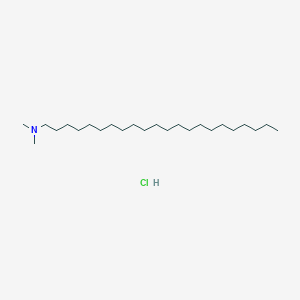




![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
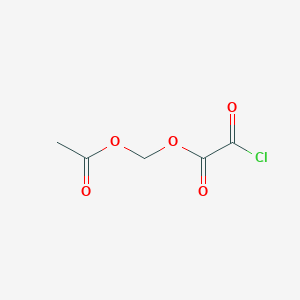
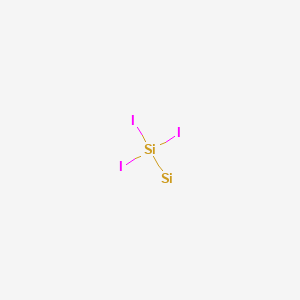

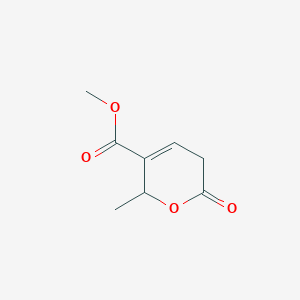
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

